molecular formula C10H14N4OS2 B3606011 N~1~,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE

N~1~,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B3606011
M. Wt: 270.4 g/mol
InChI Key: QIFGHZVCOKPGRB-UHFFFAOYSA-N
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Description

N₁,N₁-Diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with an amino group at the 5-position and a sulfanyl-linked acetamide moiety. The diallyl groups on the acetamide nitrogen distinguish it from simpler alkyl or aryl substitutions seen in analogous compounds.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-bis(prop-2-enyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4OS2/c1-3-5-14(6-4-2)8(15)7-16-10-13-12-9(11)17-10/h3-4H,1-2,5-7H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFGHZVCOKPGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)CSC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps. One common method starts with the reaction of amines with 2-chloroacetyl chloride to form an intermediate. This intermediate is then reacted with hydrazinecarbothioamide and carbon disulfide to yield the desired thiadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different alkyl or aryl groups into the molecule.

Scientific Research Applications

N~1~,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. For example, it can inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition occurs through binding to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,3,4-thiadiazole-2-yl acetamides. Below is a systematic comparison with key analogs, focusing on structural features, physicochemical properties, and synthesis yields.

Structural Modifications and Substituent Effects

Table 1: Key Structural Variations and Substituents
Compound Name (ID) Thiadiazole Substituent Acetamide Substituent Notable Features
Target Compound 5-Amino N₁,N₁-Diallyl Amino group for H-bonding; bulky diallyl
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f) Methylthio 2-Isopropyl-5-methylphenoxy Lipophilic phenoxy group; moderate steric bulk
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio 2-Isopropyl-5-methylphenoxy Increased aromaticity from benzyl
N-(5-Methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide () 5-Methyl 5-Methyl-isoxazolyl Oxazole-thiadiazole hybrid; methyl groups reduce polarity

Key Observations :

  • Diallyl groups introduce significant steric bulk compared to smaller alkyl/aryl groups (e.g., methyl, benzyl), which may affect binding to enzymatic targets or membrane permeability .
  • Hybrid heterocycles (e.g., oxazole-thiadiazole in ) trade thiadiazole’s rigidity for oxazole’s electronic properties, altering reactivity and stability .

Physicochemical Properties

Analysis :

  • However, analogs with bulky substituents (e.g., benzyl in 5h) show lower melting points (133–135°C) compared to simpler alkyl derivatives (5f: 158–160°C), suggesting that the diallyl groups may similarly reduce crystallinity .
  • Synthesis yields for benzylthio derivatives (e.g., 5h: 88%) are higher than those for smaller substituents (e.g., 5l: 68%), indicating that steric hindrance from diallyl groups might require optimized reaction conditions .

Molecular and Spectroscopic Characteristics

Table 3: Molecular Data for Selected Compounds
Compound ID Molecular Formula Molar Mass (g/mol) Key Spectral Data (NMR, MS)
Target C₁₁H₁₇N₅OS₂ (estimated) ~327.4 Not reported
5f C₁₆H₂₀N₄O₂S₂ 380.48 ¹H NMR: δ 1.20 (d, 6H, CH(CH₃)₂), 2.28 (s, 3H, CH₃)
C₉H₁₀N₄O₂S₂ 270.33 EIMS: m/z 270 [M]+

Insights :

  • The target compound’s higher molar mass (estimated ~327.4 vs. 270.33 for ) reflects the diallyl and amino substituents, which may influence pharmacokinetic properties like absorption and metabolism .
  • Spectral data for analogs (e.g., 5f) highlight distinct proton environments, such as isopropyl doublets and aromatic signals, which would differ in the target compound due to its unique substituents .

Biological Activity

N~1~,N~1~-Diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that combines the structural features of thiadiazole and acetamide, which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the allyl groups enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 5-amino-1,3,4-thiadiazole exhibit significant antimicrobial properties. Studies have shown that compounds containing the thiadiazole moiety can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that 5-amino-1,3,4-thiadiazole derivatives showed potent activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied. Compounds similar to this compound have been reported to induce apoptosis in cancer cell lines. For example, certain 1,3,4-thiadiazole derivatives have shown IC50 values ranging from 0.28 to 10 μg/mL against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The mechanism often involves inhibition of tubulin polymerization and interference with cellular signaling pathways.

Anti-inflammatory Activity

Thiadiazole derivatives are also noted for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammation .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cancer cell proliferation and inflammation.
  • Interaction with Cellular Targets : The compound could bind to specific receptors or proteins within cells, modulating their activity.
  • Induction of Apoptosis : Through various signaling pathways, these compounds can trigger programmed cell death in malignant cells.

Case Studies

Several studies have investigated the biological activities of thiadiazole derivatives:

  • Study on Anticancer Activity : A study highlighted the anticancer effects of a series of thiadiazole derivatives on MCF-7 cells. The most active compound demonstrated an IC50 value < 0.1 µM, indicating potent efficacy .
CompoundCell LineIC50 (µg/mL)
Thiadiazole Derivative AMCF-70.28
Thiadiazole Derivative BHCT1163.29
Thiadiazole Derivative CH46010
  • Study on Antimicrobial Activity : Another research article reported that various thiadiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.